Sucroseoctasulfate xsodium salt
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Overview
Description
Sucroseoctasulfate sodium salt is a chemically modified form of sucrose where eight sulfate groups are attached to the sugar molecule. This modification enhances its polarity and solubility in water, making it a valuable tool in various areas of research . It is a white to off-white solid, hygroscopic in nature, and has a molecular formula of C12H14Na8O35S8 with a molecular weight of 1158.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucroseoctasulfate sodium salt is typically synthesized by the sulfation of sucrose using sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction is carried out in dimethylformamide and pyridine, and the degree of sulfation is estimated from the sulfur to carbon content ratio . The reaction conditions, including temperature and time, are carefully controlled to achieve the desired degree of sulfation.
Industrial Production Methods
In industrial settings, sucroseoctasulfate sodium salt is produced by dissolving sucrose octasulfate ammonium salt in water and adjusting the pH to 8-9 using aqueous sodium hydroxide . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sucroseoctasulfate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfate derivatives.
Reduction: Reduction reactions can modify the sulfate groups.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, and organic bases like pyridine . The reactions are typically carried out under controlled temperature and pressure to ensure the desired modifications.
Major Products Formed
The major products formed from these reactions include various sulfate derivatives of sucrose, which have unique properties and applications in different fields .
Scientific Research Applications
Sucroseoctasulfate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in studies involving ion exchange and as a protective agent for biological tissues.
Industry: It is used in the production of cosmetics and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sucroseoctasulfate sodium salt involves its ability to form a thin protective layer on mucosal surfaces. This layer protects the underlying tissues from damage caused by acids and enzymes . It interacts with fibroblast growth factor receptors and other molecular targets to exert its protective effects .
Comparison with Similar Compounds
Similar Compounds
Sucrose octasulfate potassium salt: Similar in structure but with potassium ions instead of sodium.
Sucrose sulfate-aluminum hydroxide complex (sucralfate): Used as an antiulcer medication.
Uniqueness
Sucroseoctasulfate sodium salt is unique due to its high degree of sulfation, which imparts distinct properties such as enhanced solubility and reactivity. Its ability to form protective layers on biological tissues makes it particularly valuable in medical applications .
Properties
Molecular Formula |
C12H21NaO35S8 |
---|---|
Molecular Weight |
1004.8 g/mol |
IUPAC Name |
sodium;[(2R,3R,4S,5S)-3,4-disulfooxy-5-(sulfooxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl sulfate |
InChI |
InChI=1S/C12H22O35S8.Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/q;+1/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
InChI Key |
AUAYLRSBUXJFCP-AKSHDPDZSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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